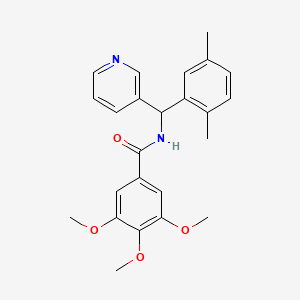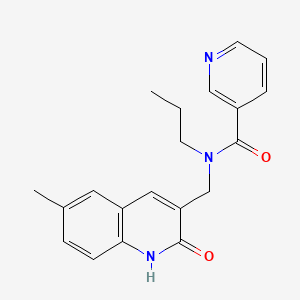
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthesis pathway. This compound has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.
作用机制
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide targets the NAD+ biosynthesis pathway by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. This, in turn, leads to a decrease in ATP production and an increase in DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NAD+ biosynthesis pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may help to prevent the growth and spread of tumors.
实验室实验的优点和局限性
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme, NAMPT. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its effects on other cellular pathways may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide. One area of interest is the development of more potent and specific inhibitors of NAMPT. Another area of interest is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in exploring the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide in combination with other cancer therapies to enhance their efficacy.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methylquinoline with propargyl bromide to form the intermediate compound. This is followed by the reaction of the intermediate with nicotinic acid to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-9-23(20(25)15-5-4-8-21-12-15)13-17-11-16-10-14(2)6-7-18(16)22-19(17)24/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVATYKANZORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

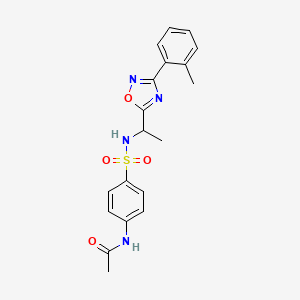
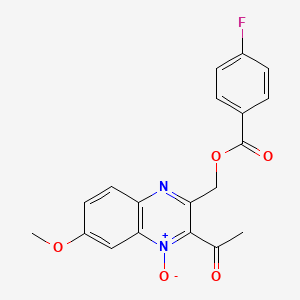
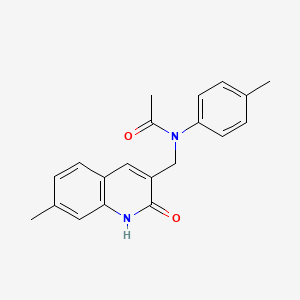
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
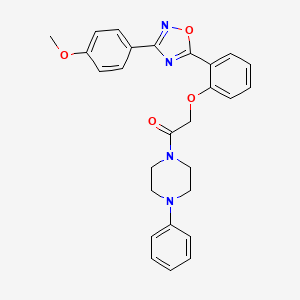
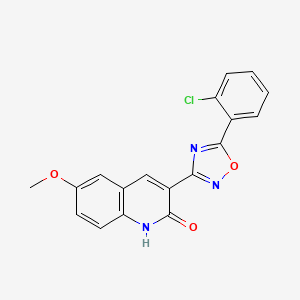
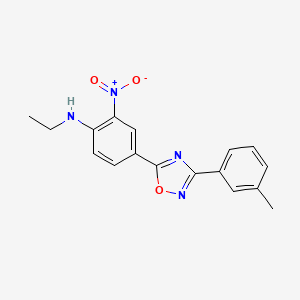

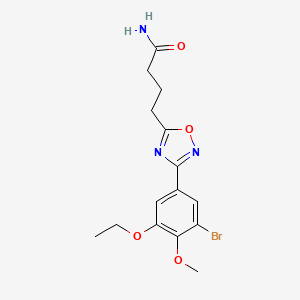
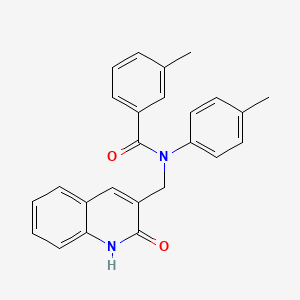
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)

